Benzyl 5-bromobenzo[b]thiophene-2-carboxylate

Catalog No.
S15977046
CAS No.
M.F
C16H11BrO2S
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 5-bromobenzo[b]thiophene-2-carboxylate

Product Name

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate

IUPAC Name

benzyl 5-bromo-1-benzothiophene-2-carboxylate

Molecular Formula

C16H11BrO2S

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C16H11BrO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

IEZKJIXZNSYUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)Br

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate is a synthetic compound that belongs to the family of benzo[b]thiophene derivatives. This compound features a benzyl group attached to the 5-bromo-substituted benzo[b]thiophene core and a carboxylate functional group at the 2-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses. Its unique structure provides a platform for further functionalization, which is essential in medicinal chemistry and materials science.

  • Oxidation: The carboxylate group can be oxidized to form a carboxylic acid under strong oxidizing conditions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate exhibits notable biological activities, particularly in the context of anticancer research. Compounds with similar structures have been shown to inhibit various cancer cell lines, including breast cancer and other solid tumors. For instance, derivatives of benzo[b]thiophene have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival and proliferation .

The synthesis of Benzyl 5-bromobenzo[b]thiophene-2-carboxylate typically involves several steps:

  • Bromination: Starting from benzo[b]thiophene, bromination is performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Formylation: The resulting compound can then be subjected to formylation using Vilsmeier-Haack reagents, which introduces a formyl group.
  • Carboxylation: Finally, the carboxylic acid group can be introduced through various methods, including using carbon dioxide under high pressure or other carboxylation techniques.
  • Esterification: The final step involves reacting the carboxylic acid with benzyl alcohol in the presence of acid catalysts to yield Benzyl 5-bromobenzo[b]thiophene-2-carboxylate.

These methods allow for efficient synthesis while maintaining high yields and purity of the final product .

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate has several applications:

  • Medicinal Chemistry: It serves as an important scaffold for developing novel anticancer agents and other therapeutic compounds due to its biological activity.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes and photovoltaic devices.
  • Chemical Intermediates: It acts as a precursor for synthesizing more complex molecules in organic synthesis.

Studies on Benzyl 5-bromobenzo[b]thiophene-2-carboxylate have focused on its interactions with various biological targets. For example, it may inhibit specific enzymes involved in cancer cell metabolism or modulate signaling pathways related to cell growth and survival. These interactions are critical for understanding its mechanism of action and potential therapeutic applications .

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate shares structural features with several other compounds in the benzo[b]thiophene family. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Bromobenzo[b]thiophene-2-carboxylic acidContains a carboxylic acid instead of an esterMore polar; potential for different biological interactions
Methyl 6-bromobenzo[b]thiophene-2-carboxylateMethyl ester instead of benzyl esterDifferent steric effects impacting reactivity
Ethyl 5-bromobenzo[b]thiophene-2-carboxylateEthyl ester variantVarying solubility properties affecting bioavailability

The uniqueness of Benzyl 5-bromobenzo[b]thiophene-2-carboxylate lies in its specific substitution pattern and functional groups, which influence its reactivity and biological activity compared to these similar compounds .

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

345.96631 g/mol

Monoisotopic Mass

345.96631 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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